amine CAS No. 950246-30-7](/img/structure/B2837928.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine, also known as DMSO2-EDA, is a sulfone-based compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a multi-step process, and its mechanism of action and biochemical effects have been extensively studied. In
Applications De Recherche Scientifique
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been used in various scientific research applications due to its unique properties. One of the major research areas where this compound has been used is in the field of medicinal chemistry. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been found to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. It also has anti-inflammatory and antimicrobial properties, making it useful in the development of drugs for the treatment of inflammatory and infectious diseases. However, one of the limitations of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine. One area of research is the development of anti-cancer drugs based on this compound. Further studies are needed to determine the mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in inducing apoptosis in cancer cells and to optimize its anti-cancer properties. Another area of research is the development of anti-inflammatory and antimicrobial drugs based on this compound. Further studies are needed to determine the safe dosage and potential side effects of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine and to optimize its therapeutic properties. Additionally, the potential use of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in other research areas such as neurodegenerative diseases and cardiovascular diseases should be explored.
Méthodes De Synthèse
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves a multi-step process that starts with the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 1-ethyl-2-hydroxyethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound 3,4-dichloro-2-methoxyphenylsulfonyl(1-ethyl-2-hydroxyethyl)amine. This intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine.
Propriétés
IUPAC Name |
3,4-dichloro-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-3-7(6-15)14-19(16,17)9-5-4-8(12)10(13)11(9)18-2/h4-5,7,14-15H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAKKKWVFWDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


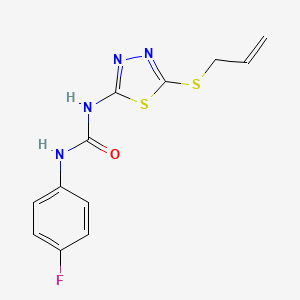

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)
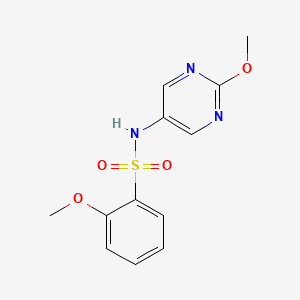

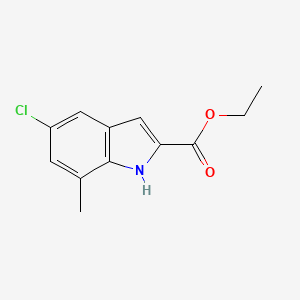
![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
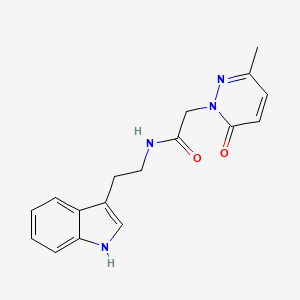
![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)
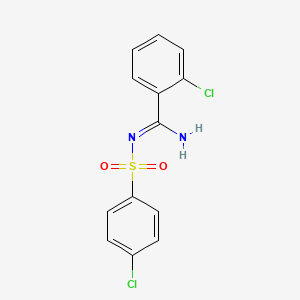
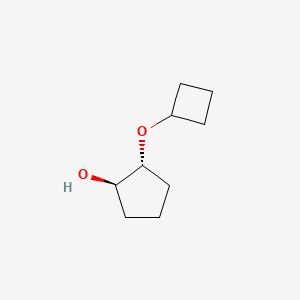

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)